molecular formula C17H21N3O2 B2385270 2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine CAS No. 2418663-58-6

2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine

Cat. No.: B2385270
CAS No.: 2418663-58-6
M. Wt: 299.374
InChI Key: YLROINXXGAPJDG-UHFFFAOYSA-N
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Description

2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine is a complex organic compound that features both aziridine and pyrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine typically involves multiple steps. One common route includes the formation of the aziridine ring, followed by the attachment of the pyrazine moiety. The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions. The pyrazine moiety can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Aziridine N-oxides.

    Reduction: Dihydropyrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine involves its interaction with specific molecular targets. The aziridine ring is known for its ability to form covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes. The pyrazine moiety can interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyridine
  • 2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]benzene

Uniqueness

2-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine is unique due to the presence of both aziridine and pyrazine functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenoxy]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13(2)10-20-11-14(20)12-21-15-4-3-5-16(8-15)22-17-9-18-6-7-19-17/h3-9,13-14H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLROINXXGAPJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC(=CC=C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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